molecular formula C11H15N3O B2965190 1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1822685-93-7

1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2965190
CAS No.: 1822685-93-7
M. Wt: 205.261
InChI Key: SDUHJXTYISLPBM-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a butan-2-yl substituent at the 1-position and a methyl group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo-pyridine derivatives, which are explored for kinase inhibition and fluorescent properties .

Properties

IUPAC Name

1-butan-2-yl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-8(3)14-11-9(6-12-14)7(2)5-10(15)13-11/h5-6,8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWGJZHWFQZNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=N1)C(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with an aldehyde in the presence of a catalyst such as L-proline can yield the desired pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectral Properties

Key data for pyrazolo[3,4-b]pyridin-6-one derivatives are summarized below:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
4-(4-Methoxyphenyl)-3-methyl-1-phenyl 188–189 1632 δ 2.15 (s, CH3), 3.88 (s, OCH3)
4-(4-Fluorophenyl)-3-methyl-1-phenyl 239–240 1632 δ 2.10 (s, CH3), 7.16–7.24 (m)
3-Methyl-1-(naphthalen-2-yl)-4-phenyl 224–225 1640 δ 1.90 (s, CH3), 7.93 (d, Ar-H)
5-Cyano-4-(4-nitrophenyl)-3-methyl 291–294 1634 (C≡N) δ 7.59–7.67 (m, Ar-H)

The target compound’s butan-2-yl group is expected to downfield-shift adjacent protons in ¹H NMR (e.g., δ ~1.5–2.5 ppm for CH2/CH3 groups) and lower its melting point compared to aryl-substituted analogs due to reduced crystallinity.

Biological Activity

1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one (CAS Number: 1822685-93-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies and potential therapeutic applications.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.2563 g/mol
  • SMILES Notation : CCC(n1[nH]cc2c1nc(=O)cc2C)

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, particularly in anticancer research. The structural characteristics of these compounds often correlate with their biological efficacy.

Anticancer Activity

A study evaluating the antiproliferative effects of various pyrazolo derivatives demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against several cancer cell lines. For instance, derivatives were tested against:

  • Hematologic Tumor Cell Lines :
    • HEL (acute erythroid leukemia)
    • K-562 (chronic myeloid leukemia)
    • HL-60 (acute myeloid leukemia)

The study found that certain structural modifications led to enhanced cytotoxic activity compared to controls, indicating the potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives is closely linked to their molecular structure. Modifications in the substituents on the pyrazole ring can significantly impact their efficacy:

  • Electron-Withdrawing Groups : Generally decrease cytotoxicity.
  • Electron-Donating Groups : Tend to enhance activity against specific cancer cell lines.

For example, compounds with nitro groups at the para position exhibited higher cytotoxicity against breast cancer cell lines such as MCF7 and SKBR3 .

Study on Antiproliferative Activity

In a notable study involving dihydro-pyrazolo derivatives, several compounds were synthesized and evaluated for their antiproliferative properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
4aSKBR31.30
4uMCF73.25
4eBT549~3.00

This data underscores the potential of modifying the pyrazolo structure to enhance anticancer activity .

In Silico Studies

Computational studies have been employed to predict the pharmacokinetic properties and binding affinities of pyrazolo derivatives. Molecular docking simulations suggest that these compounds may effectively inhibit specific protein kinases involved in cancer progression, further supporting their therapeutic potential .

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